molecular formula C10H10N2O2S B1300853 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one CAS No. 39123-62-1

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one

Cat. No. B1300853
CAS RN: 39123-62-1
M. Wt: 222.27 g/mol
InChI Key: CMXIZNWHIOYYKH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one (MTI) is a novel organic compound that has attracted considerable attention in recent years due to its potential applications in a variety of scientific fields. MTI is a heterocyclic organic compound that is composed of a thioxoimidazolidin-4-one ring system, with a methoxy phenyl group attached to the 3-position of the ring. The structure of MTI is shown in Figure 1. MTI has been found to have a variety of interesting chemical and physical properties, including a high boiling point and low solubility in water.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of 3-phenyl-2-thioxoimidazolidin-4-one, which is structurally similar to 3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one, show promise as antitumor agents. These compounds have been synthesized and characterized using various techniques, and their interactions with the Estrogen Receptor have been studied through molecular docking. These studies suggest potential applications in cancer therapy (Vanitha et al., 2021).

Antibacterial and Antifungal Activities

A range of imidazolidin-4-one derivatives has been synthesized and evaluated for their antibacterial and antifungal properties. Some of these derivatives, including those structurally related to this compound, have shown significant activities against various microbial strains (Ammar et al., 2016).

Antibacterial Activity Against Clinical Strains

In a study evaluating new hydantoin compounds, including derivatives of this compound, against clinical Staphylococcus aureus isolates, these compounds demonstrated notable antibacterial, antibiofilm, and antihemagglutination effects. This suggests their potential as new antibacterial drugs through the inhibition of bacterial adhesion (Subhi et al., 2022).

Synthesis and Characterization

The synthesis and characterization of 2-thioxoimidazolidin-4-one derivatives, including those related to this compound, have been extensively studied. These studies involve X-ray diffraction, density functional theory calculations, and 3D Hirshfeld surface analysis, providing valuable insights into the structural and electronic properties of these compounds (Yahiaoui et al., 2019).

Anti-inflammatory and Analgesic Activities

Some derivatives of 2-thioxoimidazolidin-4-one have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies indicate the potential therapeutic use of these compounds in treating inflammation and pain (Osarodion, 2023).

Enzyme Inhibitory Properties

Derivatives of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one have been synthesized and evaluated as α-glucosidase and α-amylase inhibitors. These compounds, structurally related to this compound, have shown promising enzyme inhibitory activity, suggesting potential applications in the treatment of diseases like diabetes (Qamar et al., 2018).

Biochemical Analysis

Biochemical Properties

3-(4-Methoxyphenyl)-2-thioxoimidazolidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with mitochondrial proteins, contributing to the regulation of mitochondrial homeostasis and bioenergetics . The nature of these interactions often involves binding to specific sites on the proteins, leading to modulation of their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance O-GlcNAcylation on mitochondrial proteins, which contributes to improved cellular bioenergetics and stress response in neuronal cells under ischemic-like conditions . This compound also impacts cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the production of superoxide and hydrogen peroxide by respiratory complex I, thereby exerting cardioprotective functions . These binding interactions and subsequent biochemical changes are crucial for the compound’s biological activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound maintains its stability under specific conditions, but may degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that the compound can have lasting effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function and bioenergetics. At higher doses, it may exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the production of reactive oxygen species by respiratory complex I, which is a key component of the mitochondrial respiratory chain . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is important for elucidating the compound’s effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, it has been shown to localize to mitochondria, where it enhances mitochondrial homeostasis and bioenergetics . These targeting signals and post-translational modifications are crucial for the compound’s biological activity.

properties

IUPAC Name

3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-14-8-4-2-7(3-5-8)12-9(13)6-11-10(12)15/h2-5H,6H2,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXIZNWHIOYYKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192376
Record name Hydantoin, 3-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39123-62-1
Record name Hydantoin, 3-(p-methoxyphenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039123621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydantoin, 3-(p-methoxyphenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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